

# 6-Ethoxy-5-methylnicotinaldehyde: A Niche Building Block in Drug Discovery

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## Compound of Interest

Compound Name: 6-Ethoxy-5-methylnicotinaldehyde

Cat. No.: B597603

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Despite its potential as a functionalized pyridine derivative, publicly available scientific literature and patent databases provide limited direct information on the specific applications of **6-ethoxy-5-methylnicotinaldehyde** as a building block in drug discovery. While the nicotinamide and related pyridine scaffolds are prevalent in a vast array of biologically active compounds, the precise utility and detailed experimental protocols for this particular aldehyde remain largely documented in proprietary research or are yet to be widely published.

Our comprehensive search of chemical and biological databases did not yield specific drug candidates, clinical trial data, or detailed synthetic protocols that explicitly start from **6-ethoxy-5-methylnicotinaldehyde**. The CAS number for this compound is 1224604-16-3. General searches on substituted pyridines and nicotin-aldehydes reveal their importance in the synthesis of various therapeutic agents, including kinase inhibitors and other enzyme-targeted drugs. However, these examples do not specifically utilize the 6-ethoxy-5-methyl substitution pattern.

The absence of detailed public data prevents the creation of in-depth application notes and experimental protocols as requested. Quantitative data, such as reaction yields for specific transformations or the biological activity (e.g., IC<sub>50</sub> values) of derived compounds, are not available in the public domain.

## General Potential and Hypothetical Applications

While specific examples are lacking, the structure of **6-ethoxy-5-methylnicotinaldehyde** suggests its potential utility in several areas of medicinal chemistry. The aldehyde functional

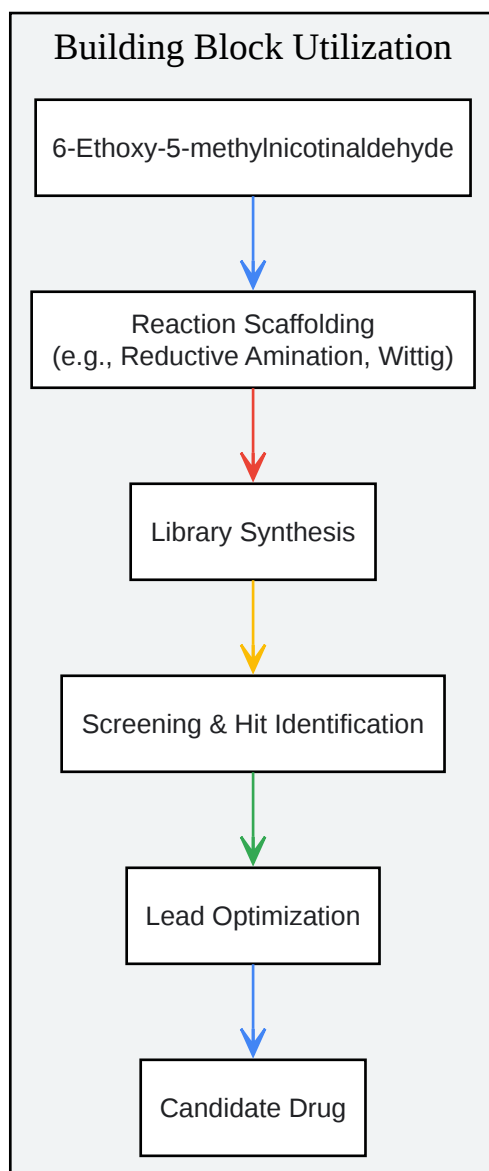
group is a versatile handle for a variety of chemical transformations, including:

- Reductive amination: To introduce diverse amine-containing side chains, a common strategy in the development of kinase inhibitors.
- Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, enabling the synthesis of stilbene-like structures or other conjugated systems.
- Condensation reactions: To form heterocyclic rings such as pyridopyrimidines or other fused systems often found in biologically active molecules.
- Oxidation: To form the corresponding carboxylic acid, which can then be used in amide bond formation.

The ethoxy and methyl substituents on the pyridine ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also provide specific interaction points within a biological target.

## Visualizing a General Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of a generic aldehyde building block like **6-ethoxy-5-methylnicotinaldehyde** in a drug discovery context. This represents a general process and is not based on specific published examples for this particular molecule.



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Caption: Hypothetical workflow for drug discovery using a substituted aldehyde building block.

## Conclusion

At present, **6-ethoxy-5-methylnicotinaldehyde** appears to be a specialized chemical building block with limited publicly documented applications in drug discovery. While its structure suggests potential for creating diverse compound libraries, the lack of specific examples in the scientific literature and patent databases makes it impossible to provide the detailed application notes, protocols, and quantitative data requested. Researchers interested in this specific

molecule may need to rely on custom synthesis and internal discovery programs. Further publication of research utilizing this compound will be necessary for a broader understanding of its role in medicinal chemistry.

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